molecular formula C12H10N4OS B3265375 N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide CAS No. 404904-30-9

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide

Cat. No. B3265375
CAS RN: 404904-30-9
M. Wt: 258.3 g/mol
InChI Key: UJDPJWCVFVUTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase enzymes. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, making it a potential target for cancer therapy. In recent years, BPTES has gained significant attention as a potential anti-cancer drug candidate due to its promising results in preclinical studies.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide selectively targets the glutaminase enzyme, which is responsible for catalyzing the conversion of glutamine to glutamate. Glutamate is a key metabolite that is required for cancer cell growth and survival. By inhibiting glutaminase, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide can disrupt cancer cell metabolism and induce cell death.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase by N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide leads to a decrease in glutamate production, which in turn leads to a decrease in ATP production and an increase in oxidative stress. This disruption of cancer cell metabolism ultimately leads to cell death.

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in a variety of in vitro and in vivo experiments. N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has also been shown to be selective for the glutaminase enzyme, which reduces the risk of off-target effects.
However, there are also limitations to using N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide in lab experiments. N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide. One area of focus could be on developing more effective formulations of N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide that have improved solubility and bioavailability. Another area of research could be on identifying biomarkers that can be used to predict which cancer patients are most likely to respond to N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide treatment. Additionally, further preclinical studies are needed to better understand the safety and efficacy of N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide in humans.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has been extensively studied for its potential as an anti-cancer drug. In preclinical studies, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide works by targeting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide can disrupt cancer cell metabolism, leading to cell death.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-16-9(6-7-13-16)11(17)15-12-14-8-4-2-3-5-10(8)18-12/h2-7H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDPJWCVFVUTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.